2-Bromo-4-isopropylphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2-bromo-4-propan-2-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHIZUUXYLXRNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)C)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301230645 | |
| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096338-86-0 | |
| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096338-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-bromo-4-(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301230645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo 4 Isopropylphenylboronic Acid
Classical and Modern Approaches for Arylboronic Acid Synthesis
The preparation of arylboronic acids has evolved significantly from early methods relying on highly reactive organometallic intermediates to more sophisticated transition metal-catalyzed reactions. These methods provide a versatile toolkit for chemists to introduce the boronic acid functionality onto an aromatic ring.
Metal-Halogen Exchange and Trapping with Borate (B1201080) Esters
One of the most established methods for the synthesis of arylboronic acids is the metal-halogen exchange reaction followed by trapping with a trialkyl borate. wiley-vch.denih.gov This approach typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to form an aryllithium intermediate. nih.govsci-hub.se This highly nucleophilic species is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the ester yields the desired arylboronic acid. sci-hub.se
For the synthesis of 2-bromo-4-isopropylphenylboronic acid, the starting material would be 1,2-dibromo-4-isopropylbenzene. The selective metal-halogen exchange at the 2-position is driven by the greater reactivity of the carbon-bromine bond at that position. The reaction is kinetically controlled and influenced by the stability of the resulting carbanion intermediate. wikipedia.org
Key Features of Metal-Halogen Exchange:
Strong Base: Requires the use of highly reactive and pyrophoric organolithium reagents.
Low Temperatures: Reactions are typically conducted at cryogenic temperatures (-78 °C) to control reactivity and prevent side reactions. sci-hub.se
Functional Group Intolerance: The strongly basic and nucleophilic nature of the organolithium intermediate limits the presence of acidic protons and electrophilic functional groups in the substrate. sci-hub.se
A related classical approach involves the formation of a Grignard reagent from an aryl halide and magnesium metal. google.com The resulting arylmagnesium halide is then reacted with a trialkyl borate. While Grignard reagents are generally less reactive and more functional group tolerant than organolithiums, their preparation can sometimes be challenging. google.com
| Method | Starting Material | Key Reagents | Intermediate | General Yields |
|---|---|---|---|---|
| Lithium-Halogen Exchange | Aryl Halide (Br, I) | n-BuLi or t-BuLi, Trialkyl borate | Aryllithium | Moderate to High |
| Grignard Formation | Aryl Halide (Br, I) | Mg, Trialkyl borate | Arylmagnesium halide | Variable |
Transition Metal-Catalyzed Borylation Reactions
The advent of transition metal catalysis has revolutionized the synthesis of arylboronic acids, offering milder reaction conditions and broader functional group compatibility compared to classical methods. researchgate.netrsc.org
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction has become a cornerstone for the synthesis of arylboronic esters due to its high efficiency and broad applicability. organic-chemistry.orgresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to afford the arylboronate ester and regenerate the catalyst. alfa-chemistry.com A base, such as potassium acetate (B1210297), is required to activate the diboron reagent. alfa-chemistry.com
In the context of synthesizing this compound, 1,2-dibromo-4-isopropylbenzene would serve as the substrate. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. researchgate.netrsc.org
| Component | Examples | Function |
|---|---|---|
| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Electrophilic partner |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Facilitates the cross-coupling |
| Base | KOAc, K₃PO₄ | Activates the diboron reagent |
Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. nih.gov This approach avoids the need for pre-functionalized aryl halides and instead directly converts a C-H bond into a C-B bond. nih.gov Iridium-catalyzed reactions are particularly prominent in this area. core.ac.uk These catalysts, often in conjunction with specific ligands, can selectively activate and borylate aromatic C-H bonds. nih.gov
For the synthesis of this compound, the starting material would be 1-bromo-3-isopropylbenzene. The regioselectivity of the borylation is a key challenge and is influenced by steric and electronic factors, as well as directing groups if present. nih.gov
Electrophilic borylation involves the reaction of an aromatic compound with a strong boron electrophile. chemrxiv.org This method is typically effective for electron-rich aromatic systems. chemrxiv.org The reactivity and regioselectivity follow the principles of electrophilic aromatic substitution. chemrxiv.org While less common than transition metal-catalyzed methods, electrophilic borylation can be a useful strategy in specific cases. rsc.org The synthesis of this compound via this route would be challenging due to the deactivating nature of the bromo substituent.
Photoinduced Borylation and Related Radical Mechanisms
In recent years, photoinduced borylation reactions have gained attention as a mild and efficient method for C-B bond formation. nih.govresearchgate.net These reactions often proceed through radical intermediates and can be initiated by photoredox catalysis or direct photoexcitation of the reactants. pku.edu.cnuni-regensburg.de A variety of substrates, including aryl halides, can be borylated under these conditions. nih.gov
The mechanism typically involves the generation of an aryl radical from the aryl halide, which then reacts with a diboron reagent. researchgate.netrsc.org These methods offer an alternative to traditional transition metal-catalyzed pathways and can sometimes provide complementary reactivity and selectivity. pku.edu.cnresearchgate.net The development of transition-metal-free borylation reactions operating via radical pathways further expands the synthetic toolbox. sci-hub.seorganic-chemistry.org
Targeted Synthesis of this compound
Precursor Selection and Halogenation Strategies
The logical starting point for the synthesis is a commercially available precursor that contains the 4-isopropylphenyl backbone. Cumene (B47948) (isopropylbenzene) is an ideal and cost-effective primary precursor. The key challenge lies in the regioselective bromination at the C-2 position. The isopropyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Since the para position is blocked, substitution is directed to the two equivalent ortho positions.
However, direct bromination of cumene can lead to mixtures of products, including benzylic bromination or the formation of dibrominated species. rsc.org A more controlled strategy often involves starting with a precursor that contains a directing group that can facilitate selective ortho-bromination and can later be converted to the boronic acid moiety. One such precursor is 4-isopropylaniline. The amino group is a strong activating and ortho-, para-directing group. Protection of the amine, followed by directed ortho-lithiation and then reaction with a bromine source, or direct electrophilic bromination under carefully controlled conditions can achieve the desired 2-bromo-4-isopropylaniline (B1268057) intermediate.
Another common strategy involves the bromination of 4-hydroxycumene, which yields 3-bromo-4-hydroxycumene under specific conditions with N-bromosuccinimide. rsc.org The hydroxyl group would then need to be converted into a group suitable for the subsequent borylation step, such as a triflate.
A well-established route for converting arylamines to arylboronic acids is the Sandmeyer-type borylation reaction. orgsyn.orgorganic-chemistry.org This method involves the diazotization of an arylamine (e.g., 2-bromo-4-isopropylaniline) followed by a reaction with a boron source, providing a direct pathway to the target boronic acid. orgsyn.org
Optimization of Reaction Conditions and Yields for Selective Borylation
Once the 1-bromo-2-isopropyl-5-halobenzene precursor is obtained, the next critical step is the introduction of the boronic acid group, typically via its pinacol (B44631) ester. The palladium-catalyzed Miyaura borylation is the most prevalent method for this transformation. researchgate.netacsgcipr.org This reaction involves the cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst, a ligand, and a base. nih.govnih.gov
The optimization of this reaction is crucial for maximizing yield and purity. Key parameters include the choice of catalyst, ligand, base, and solvent.
Catalyst and Ligand: Palladium sources like Pd(OAc)2 or Pd2(dba)3 are commonly used. acs.org The choice of phosphine (B1218219) ligand is critical for an efficient catalytic cycle. acsgcipr.org Bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos have shown high activity, enabling lower catalyst loadings and shorter reaction times, even for challenging substrates. nih.govresearchgate.net
Base: A base is required to activate the diboron reagent. Potassium acetate (KOAc) is frequently used, although other bases like potassium phosphate (B84403) (K3PO4) or organic bases can also be effective. nih.gov The selection of the base can influence reaction rates and prevent side reactions.
Boron Source: Bis(pinacolato)diboron (B2pin2) is the most common reagent, yielding a stable boronate ester that can be easily purified and subsequently hydrolyzed to the boronic acid if needed. nih.gov More atom-economical sources like pinacolborane (HBpin) or tetrahydroxydiboron (B82485) are also utilized. nih.govscientificupdate.com
| Parameter | Options | Effect on Borylation | Citation |
| Palladium Source | Pd(OAc)2, PdCl2(dppf), Pd2(dba)3 | Precatalyst that forms the active Pd(0) species. Choice can affect catalyst stability and activity. | acs.orgresearchgate.net |
| Ligand | SPhos, XPhos, t-Bu-DPEphos | Crucial for catalyst efficiency. Bulky, electron-rich ligands stabilize the Pd center and promote oxidative addition and reductive elimination. | nih.govresearchgate.netorganic-chemistry.org |
| Base | KOAc, K3PO4, Cs2CO3, Et3N | Activates the diboron reagent. Choice affects reaction rate and can prevent product degradation. | nih.govnih.gov |
| Boron Reagent | B2pin2, HBpin, B2(OH)4 | B2pin2 is common and forms a stable ester. HBpin is more atom-economical. B2(OH)4 avoids ester hydrolysis but can be unstable. | nih.govscientificupdate.comupenn.edu |
| Solvent | Dioxane, Toluene, THF, DMF | Solubilizes reactants and influences catalyst activity and stability. | nih.govnih.gov |
Scale-Up Considerations in this compound Production
Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces several challenges that must be addressed to ensure safety, efficiency, and economic viability. acs.orggoogle.com
Process Safety: Palladium-catalyzed borylation reactions can present safety hazards on a large scale. A significant concern is the potential for hydrogen gas evolution, which can occur from the reaction of borane (B79455) reagents with moisture or other protic sources. acs.orgacs.org Careful control of reaction conditions, inert atmosphere operations, and a well-designed quenching procedure are essential to manage this risk. acs.orgacs.org Thermal safety is also critical; the heat generated by the reaction (exotherm) must be effectively managed to prevent runaway reactions.
Economic Viability: The cost of raw materials, particularly the palladium catalyst and specialized phosphine ligands, is a major factor. acs.org Process optimization aims to minimize catalyst loading (measured in mol % or ppm) without sacrificing yield or reaction time. acs.org The use of less expensive reagents, such as replacing bis(pinacolato)diboron with tetrahydroxydiboron, can significantly reduce costs. scientificupdate.comresearchgate.net
Purification and Waste Management: On a large scale, chromatographic purification is often impractical and generates significant waste. The ideal process yields a product that can be isolated and purified through crystallization. acs.org This requires careful control of the impurity profile of the final product. Solvent selection and the potential for recycling solvents are also key considerations in minimizing the environmental footprint and cost of the process. google.com
Sustainable Chemistry Aspects in Boronic Acid Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of boronic acids to reduce environmental impact and improve safety. inovatus.es This involves innovating in the areas of reaction media and catalyst design.
Green Solvents and Reaction Media
Traditional Suzuki-Miyaura and borylation reactions often employ petroleum-derived solvents like dioxane, toluene, or THF, which have environmental and health concerns. acs.org Research has focused on identifying greener alternatives.
Bio-based Solvents: Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as replacements for THF. nih.gov Other environmentally friendly options include cyclopentyl methyl ether (CPME) and isopropyl acetate (i-PrOAc), which have been shown to be effective in Suzuki-Miyaura couplings. acs.org
Mechanochemistry (Solvent-Free Synthesis): An emerging sustainable approach is mechanochemistry, where mechanical force (e.g., ball milling) is used to drive reactions in the absence of a solvent. advanceseng.comresearchgate.net This method significantly reduces waste and can lead to the formation of boronic esters in high yields, avoiding the use of harmful solvents and simplifying purification. advanceseng.combenthamdirect.com
| Solvent Type | Examples | Advantages in Boronic Acid Synthesis | Citation |
| Traditional | Dioxane, Toluene, DMF | Well-established, high solubility for many reagents. | nih.govacs.org |
| Green Alternatives | 2-MeTHF, CPME, i-PrOAc, t-Amyl alcohol | Reduced environmental impact, derived from renewable sources (some), lower toxicity. | acs.orgnih.gov |
| Solvent-Free | Mechanochemistry (Ball Milling) | Eliminates solvent waste, reduces energy consumption, can enable new reactivity. | advanceseng.comresearchgate.netbenthamdirect.com |
Catalyst Design for Environmentally Benign Processes
Catalyst innovation is a cornerstone of green chemistry, aiming to replace hazardous or unsustainable materials and improve energy efficiency.
Earth-Abundant Metal Catalysts: Palladium is a precious, rare, and costly metal. digitellinc.com Significant research is directed towards replacing it with earth-abundant, less toxic, and cheaper metals like iron or nickel. digitellinc.comacs.org Iron-catalyzed Miyaura borylation of aryl chlorides and triflates has been developed, offering a more sustainable alternative to palladium-based systems. digitellinc.comacs.orgresearchgate.netnih.gov Nickel catalysts have also proven effective for cross-coupling reactions in green solvents. nih.govacs.org
Catalyst Efficiency and Recyclability: A key goal is to design catalysts that are highly efficient, allowing for very low catalyst loadings (high turnover numbers). This minimizes the amount of metal required and simplifies purification by reducing metal contamination in the final product. Furthermore, developing recyclable catalysts, for example by immobilizing them on a solid support, contributes to a more sustainable and cost-effective process. inovatus.es
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 4 Isopropylphenylboronic Acid
Lewis Acidic Properties and Electronic Effects
2-Bromo-4-isopropylphenylboronic acid is an organoboron compound featuring a boronic acid functional group attached to a benzene ring. The reactivity of this compound is significantly influenced by the electronic and steric properties of the bromine and isopropyl substituents on the phenyl ring.
The electrophilicity of the boron atom in phenylboronic acids is a critical determinant of their reactivity, particularly in processes like adduct formation and transmetalation in cross-coupling reactions. This electrophilicity is modulated by the electronic effects of the substituents on the aromatic ring. In this compound, the boron atom's Lewis acidity is influenced by a combination of inductive and resonance effects from the ortho-bromo and para-isopropyl groups.
The bromine atom at the ortho position is an electronegative halogen, and it exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenyl ring and, consequently, from the boron atom, which increases the boron's electrophilicity. The para-isopropyl group, an alkyl substituent, is electron-donating through an inductive effect (+I) and hyperconjugation. This donating effect pushes electron density into the phenyl ring, which would typically decrease the electrophilicity of the boron atom.
The net electronic effect on the boron atom is a balance of these opposing influences. The strong, distance-dependent inductive withdrawal by the ortho-bromine atom is expected to have a more pronounced impact on the boron's Lewis acidity compared to the donating effect of the more distant para-isopropyl group. Therefore, this compound is anticipated to be a more potent Lewis acid compared to unsubstituted phenylboronic acid or 4-isopropylphenylboronic acid. This enhanced electrophilicity can facilitate key steps in catalytic cycles, such as transmetalation.
Boronic acids are known to act as Lewis acids, readily forming adducts with Lewis bases. ucla.edu This interaction typically involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the boron atom, leading to the formation of a tetracoordinate boronate species. ucla.edu
However, when both the Lewis acid and the Lewis base are sterically hindered, they may be unable to form a classical adduct. This concept gives rise to "Frustrated Lewis Pairs" (FLPs). wikipedia.orgnih.gov An FLP is a combination of a Lewis acid and a Lewis base that, due to steric encumbrance, cannot combine to form a stable adduct. wikipedia.org This "frustration" leaves the reactivity of both the acid and the base unquenched, allowing them to cooperatively activate small molecules. nih.govutexas.edu
The structure of this compound, with a bulky bromine atom in the ortho position, presents significant steric hindrance around the boron center. When this boronic acid is combined with a sterically demanding Lewis base (e.g., a bulky phosphine (B1218219) or amine), the formation of a traditional acid-base adduct can be sterically precluded. This scenario could lead to the formation of a frustrated Lewis pair. Such FLPs are known to activate a variety of small molecules, including dihydrogen (H₂), carbon dioxide (CO₂), and unsaturated hydrocarbons. nih.govscribd.com The potential for this compound to engage in FLP chemistry opens avenues for its application in metal-free catalysis, such as in hydrogenation reactions. wikipedia.org
Participation in Carbon-Carbon Bond-Forming Reactions
This compound is a valuable reagent in organic synthesis, particularly for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron compound with an organohalide or triflate. wikipedia.org This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov
In the context of the Suzuki-Miyaura reaction, this compound serves as the organoboron coupling partner. It can be effectively coupled with a diverse range of organohalides and pseudohalides. The reaction scope is broad, encompassing aryl, heteroaryl, and vinyl halides (iodides, bromides, and chlorides) as well as triflates. wikipedia.orgfishersci.co.uk
The presence of both electron-donating and electron-withdrawing groups on the coupling partner is generally well-tolerated. The reaction's robustness allows for the synthesis of a wide array of substituted biaryl compounds, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov
Table 1: Representative Scope of Suzuki-Miyaura Coupling Partners for Arylboronic Acids
| Coupling Partner Type | Examples | General Reactivity |
|---|---|---|
| Aryl Iodides | 4-Iodoanisole, 1-Iodo-3-nitrobenzene | High reactivity, mild conditions often suffice. |
| Aryl Bromides | 4-Bromoacetophenone, 2-Bromopyridine | Good reactivity, widely used. researchgate.net |
| Aryl Chlorides | 4-Chloroanisole, 2-Chlorotoluene | Less reactive, often require specialized catalyst systems. researchgate.net |
| Aryl Triflates | Phenyl triflate, 4-Tolyl triflate | Reactivity comparable to or greater than bromides. wikipedia.org |
| Vinyl Halides | (E)-β-Bromostyrene | Coupling proceeds with retention of stereochemistry. |
| Heteroaryl Halides | 2-Bromothiophene, 3-Bromopyridine | Broadly compatible, important for medicinal chemistry. nih.gov |
The success of the Suzuki-Miyaura coupling, especially with challenging substrates like sterically hindered or electronically deactivated partners, is highly dependent on the choice of the palladium catalyst and the associated ligands. mdpi.com The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org
For coupling reactions involving this compound, various palladium sources can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). These are typically pre-catalysts that are reduced in situ to the active Pd(0) species. mdpi.com
The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and preventing catalyst decomposition. libretexts.org For sterically demanding substrates, bulky and electron-rich phosphine ligands are often required. Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective in facilitating the coupling of hindered arylboronic acids and unreactive aryl chlorides. nih.gov These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.
Table 2: Common Catalyst Systems for Suzuki-Miyaura Reactions
| Palladium Source | Ligand | Typical Substrates | Key Advantages |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | Aryl iodides, activated aryl bromides | Commercially available, classical catalyst. |
| Pd(OAc)₂ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Aryl bromides and chlorides. organic-chemistry.org | Effective for a wide range of substrates. |
| Pd₂(dba)₃ | Tricyclohexylphosphine (PCy₃) | Aryl bromides and triflates. organic-chemistry.org | Good for sterically hindered substrates. |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos (Buchwald ligands) | Aryl chlorides, sterically hindered substrates. nih.gov | High activity, broad scope, low catalyst loadings. |
| [PdCl₂(dppf)] | dppf | Aryl and heteroaryl halides | Stable, effective for a variety of couplings. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Mechanistic Pathways: Oxidative Addition, Transmetalation, Reductive Elimination
The utility of this compound in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is underpinned by a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comresearchgate.netnih.gov This sequence allows for the formation of a new carbon-carbon bond, linking the 2-bromo-4-isopropylphenyl moiety to another organic group.
The catalytic cycle begins with a coordinatively unsaturated palladium(0) complex.
Oxidative Addition : In the first step, the palladium(0) catalyst reacts with an organic halide (R-X), such as an aryl or vinyl halide. nih.gov The palladium center inserts itself into the carbon-halide bond, a process that increases its oxidation state from Pd(0) to Pd(II) and its coordination number by two. wikipedia.orglibretexts.org This results in the formation of a square planar organopalladium(II) complex (R-Pd-X).
Reductive Elimination : The final step is reductive elimination. umb.eduwikipedia.org The two organic ligands on the diorganopalladium(II) complex couple together, forming the final biaryl product (R-(2-bromo-4-isopropylphenyl)). This process reduces the palladium's oxidation state from Pd(II) back to Pd(0) and regenerates the active catalyst, which can then re-enter the catalytic cycle. wikipedia.orgwikipedia.org For reductive elimination to occur, the two organic groups must be positioned cis (adjacent) to each other on the metal center. wikipedia.org
This cyclic process is highly efficient, allowing for the synthesis of complex molecules under relatively mild conditions, with the palladium catalyst being used in only small, catalytic amounts. wildlife-biodiversity.com
Other Transition Metal-Catalyzed Cross-Coupling Reactions
While this compound is primarily associated with the Suzuki-Miyaura reaction, the 2-bromo-4-isopropylphenyl scaffold can be incorporated into products via other cross-coupling methodologies. This typically involves either using a derivative of the parent molecule or coupling the boronic acid under different catalytic systems.
Stille, Sonogashira, and Negishi Type Couplings
These palladium-catalyzed reactions are foundational in C-C bond formation but utilize different organometallic reagents than the Suzuki coupling.
Stille Coupling: This reaction pairs an organic halide with an organostannane (organotin) reagent. To utilize the 2-bromo-4-isopropylphenyl moiety in a Stille coupling, one would need to synthesize its corresponding organostannane derivative, such as (2-bromo-4-isopropylphenyl)tributylstannane. This reagent could then be coupled with various organic halides.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide. researchgate.net In this context, the aryl halide corresponding to the subject compound, 1,2-dibromo-4-isopropylbenzene, would be the appropriate substrate to react with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org To employ the 2-bromo-4-isopropylphenyl group, it would first need to be converted into an organozinc compound, for example, by reaction of the corresponding Grignard or organolithium reagent with a zinc halide. This organozinc species is then used in the palladium-catalyzed coupling. wikipedia.org
| Coupling Reaction | Required Reagent for 2-Bromo-4-isopropylphenyl Moiety | Coupling Partner | Catalyst System |
| Stille Coupling | Organostannane (e.g., (2-bromo-4-isopropylphenyl)tributylstannane) | Organic Halide (R-X) | Pd(0) |
| Sonogashira Coupling | Aryl Halide (e.g., 1,2-dibromo-4-isopropylbenzene) | Terminal Alkyne (R-C≡CH) | Pd(0) / Cu(I) |
| Negishi Coupling | Organozinc (e.g., (2-bromo-4-isopropylphenyl)zinc halide) | Organic Halide (R-X) | Pd(0) or Ni(0) |
Rhodium-Catalyzed Additions
Arylboronic acids, including this compound, can serve as nucleophilic partners in rhodium-catalyzed addition reactions. nih.gov These processes allow for the 1,2-addition to aldehydes or the 1,4-conjugate addition to α,β-unsaturated systems. nih.govrsc.org
In a typical reaction, a rhodium(I) complex catalyzes the transfer of the 2-bromo-4-isopropylphenyl group from the boronic acid to an electrophilic substrate. organic-chemistry.org The key step in the catalytic cycle is the transmetalation of the aryl group from boron to the rhodium center. nih.gov This methodology is particularly valuable as it tolerates a wide range of functional groups and can often be performed in aqueous media. organic-chemistry.org For example, the rhodium-catalyzed addition of this compound to an aldehyde (R-CHO) would yield a secondary alcohol. nih.gov Similarly, its addition to an α,β-unsaturated ketone would result in a β-arylated ketone. core.ac.uk
| Electrophilic Substrate | Reaction Type | Product Type |
| Aldehydes (R-CHO) | 1,2-Addition | Secondary Alcohol |
| α,β-Unsaturated Ketones | 1,4-Conjugate Addition | β-Aryl Ketone |
| Nitroalkenes | 1,4-Conjugate Addition | β-Aryl Nitroalkane |
| Activated Olefins | Heck-type Addition | 1,2-Diarylethylenes |
Carbon-Heteroatom Bond-Forming Reactions
Copper-Promoted Chan-Lam Coupling for C-O and C-N Bonds
The Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling) is a versatile and powerful method for forming carbon-heteroatom bonds. marmacs.orgnih.gov It facilitates the cross-coupling of arylboronic acids with O-H or N-H containing compounds, such as phenols, alcohols, amines, amides, and imides. organic-chemistry.orgalfa-chemistry.com This reaction is promoted by copper salts, typically copper(II) acetate, and often uses air as the terminal oxidant, making it an attractive alternative to palladium-catalyzed C-N and C-O coupling reactions like the Buchwald-Hartwig amination. marmacs.orgorganic-chemistry.org
In this reaction, this compound can be coupled with a variety of nucleophiles. The general mechanism involves the formation of a copper(II) species with the nucleophile, followed by transmetalation with the boronic acid. A subsequent reductive elimination from a copper(III) or copper(II) intermediate forges the new C-O or C-N bond and regenerates the active copper catalyst. organic-chemistry.orgalfa-chemistry.com
The mild reaction conditions, which often include room temperature and the tolerance of air and moisture, broaden the synthetic utility of this compound beyond C-C bond formation. marmacs.orgalfa-chemistry.com
| Nucleophile (R-H) | Bond Formed | Product Class | Typical Conditions |
| Phenols (Ar-OH) | C-O | Diaryl Ether | Cu(OAc)₂, base, air |
| Aliphatic Alcohols (R-OH) | C-O | Alkyl Aryl Ether | Cu(OAc)₂, base, air |
| Anilines (Ar-NH₂) | C-N | Diarylamine | Cu(OAc)₂, base, air |
| Alkylamines (R-NH₂) | C-N | N-Alkyl-N-arylamine | Cu(OAc)₂, base, air |
| Amides (R-CONH₂) | C-N | N-Aryl Amide | Cu(OAc)₂, base, air |
| Imidazoles | C-N | N-Aryl Imidazole | Cu(OAc)₂, ligand, air |
C-S Coupling of Thiols with Arylboronic Acids
The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, leading to the production of valuable aryl sulfides. This compound can serve as an effective coupling partner with a variety of thiols to generate the corresponding thioethers. These reactions are typically facilitated by transition metal catalysts, with copper and nickel complexes being particularly prevalent.
The general scheme for the C-S coupling of an arylboronic acid with a thiol is as follows:
Ar-B(OH)₂ + R-SH → Ar-S-R
Mechanistic investigations into these copper-catalyzed C-S coupling reactions, often referred to as Chan-Lam couplings, suggest a pathway involving the formation of a copper(II) thiolate species. This is followed by transmetalation with the arylboronic acid to form an aryl-copper(II)-thiolate intermediate. Subsequent reductive elimination yields the desired aryl sulfide and a copper(0) species, which is then re-oxidized to copper(II) to complete the catalytic cycle. The presence of a base is often crucial for the activation of the thiol and to facilitate the transmetalation step.
Table 1: Representative Conditions for C-S Coupling of Arylboronic Acids with Thiols
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temperature | 70-90 |
| CuI / Ligand | K₂CO₃ | DMF | 110 | 65-85 |
| NiCl₂(PPh₃)₂ | K₃PO₄ | Toluene | 100 | 75-95 |
Note: This table presents generalized conditions and yields for C-S coupling reactions of arylboronic acids. Specific outcomes for this compound may vary.
Functional Group Interconversions of the Boronic Acid Moiety
The boronic acid group is a versatile functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound.
Ipso-Hydroxylation to Phenolic Derivatives
One of the most common and useful transformations of arylboronic acids is their conversion to the corresponding phenols, a reaction known as ipso-hydroxylation. This process involves the replacement of the boronic acid group with a hydroxyl group. For this compound, this reaction would yield 2-Bromo-4-isopropylphenol.
A variety of oxidizing agents can effect this transformation, with hydrogen peroxide, oxone, and N-oxides being commonly employed. The reaction is typically performed under basic conditions, which facilitates the formation of a boronate species that is more susceptible to oxidation.
The general mechanism for the ipso-hydroxylation with hydrogen peroxide involves the formation of a hydroperoxyboronate intermediate. This is followed by a 1,2-migration of the aryl group from the boron to the adjacent oxygen atom, with subsequent hydrolysis to afford the phenol and boric acid. This transformation is generally high-yielding and tolerant of a wide range of functional groups, including the bromo and isopropyl substituents present on the target molecule.
Table 2: Common Reagents for Ipso-Hydroxylation of Arylboronic Acids
| Oxidizing Agent | Typical Conditions |
| Hydrogen Peroxide (H₂O₂) | NaOH, H₂O/THF |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetone/H₂O |
| N-Methylmorpholine N-oxide (NMO) | Dichloromethane |
Note: This table provides a summary of common reagents used for the ipso-hydroxylation of arylboronic acids. The choice of reagent can influence reaction efficiency and functional group compatibility.
Oxidative and Reductive Transformations
Beyond ipso-hydroxylation, the boronic acid moiety can participate in other oxidative and reductive transformations. Oxidative homocoupling of arylboronic acids can lead to the formation of symmetrical biaryls. In the case of this compound, this would result in the formation of 2,2'-Dibromo-4,4'-diisopropyl-1,1'-biphenyl. This reaction is often catalyzed by palladium or copper complexes in the presence of an oxidant.
Reductive transformations of the boronic acid group are also possible, leading to protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This effectively removes the boronic acid functionality and can be achieved under various conditions, including treatment with a base or acid, or through catalytic hydrogenation. For this compound, protodeboronation would yield 1-bromo-3-isopropylbenzene. This reaction can sometimes be an undesired side reaction in other transformations of arylboronic acids, and its likelihood can be influenced by the electronic and steric properties of the substituents on the aromatic ring.
Halogenation and Derivatization at the Boron Position
The boronic acid group can be converted into other boron-containing functionalities or replaced by a halogen atom. Halodeboronation allows for the synthesis of aryl halides from arylboronic acids. For instance, treatment of this compound with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or base can lead to the formation of 1,2-dibromo-4-isopropylbenzene or 1-bromo-2-chloro-4-isopropylbenzene, respectively. This transformation provides a route to di- and polyhalogenated aromatic compounds that might be difficult to access through direct halogenation of the arene.
Furthermore, the boronic acid can be derivatized at the boron position to form boronate esters. This is commonly achieved by reacting the boronic acid with a diol, such as pinacol (B44631) or neopentyl glycol, often under dehydrating conditions. The resulting boronate esters, for example, 2-(2-Bromo-4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (the pinacol ester), are often more stable, less polar, and more amenable to purification by chromatography than the corresponding boronic acids. These esters are widely used in cross-coupling reactions and can be readily hydrolyzed back to the boronic acid if required.
Advanced Applications and Future Directions in Research
Application in Material Science and Advanced Functional Materials
The incorporation of boronic acid moieties into macromolecular structures is a key strategy for the development of "smart" materials that can respond to specific chemical or physical stimuli.
Phenylboronic acids are widely utilized as sensitive components in the creation of responsive polymers and smart hydrogels. rsc.org These materials are designed to undergo significant changes in their physical properties in response to external stimuli like pH or the presence of specific molecules. nih.govnih.gov The core mechanism involves the reversible formation of boronate esters between the boronic acid group and diols.
Novel intelligent composite bio-hydrogels have been successfully prepared with glucose and pH-responsiveness. nih.gov The hydrogels can be designed to release therapeutic agents, such as insulin, in a controlled manner as the ambient glucose concentration changes. rsc.org While 2-Bromo-4-isopropylphenylboronic acid itself is a building block, its fundamental phenylboronic acid structure allows it to be a candidate for incorporation into such systems. The presence of the isopropyl group would enhance hydrophobicity, while the bromo substituent could serve as a reactive handle for grafting onto a polymer backbone or for further functionalization. The development of these dual-responsive hydrogels presents a promising strategy for applications like smart drug delivery systems. rsc.org
The boronic acid group is ideally suited for participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Simultaneously, the bromine atom on the same aromatic ring provides a second, distinct reaction site. This "orthogonally" reactive site can be used in other cross-coupling reactions, such as Heck, Sonogashira, or Buchwald-Hartwig aminations. This bifunctionality allows synthetic chemists to construct extended, well-defined π-conjugated systems in a stepwise and highly controlled manner. The isopropyl group can also be used to tune the solubility and solid-state packing of the final material, which are critical parameters for device performance.
Catalysis Beyond Stoichiometric Reagents
Organoboronic acids are emerging as versatile catalysts in their own right, moving beyond their traditional role as mere reagents in cross-coupling reactions. Their catalytic activity stems from the Lewis acidic nature of the boron atom and their ability to act as Brønsted acids.
Organoboron compounds are stable, organic-soluble Lewis acids with potential applications as catalysts for a wide array of chemical reactions. nih.gov The boron atom in a boronic acid possesses a vacant p-orbital, allowing it to accept a pair of electrons and thus function as a Lewis acid. This enables the activation of Lewis basic substrates, such as carbonyl compounds, facilitating various organic transformations including dehydrations, acylations, and alkylations. nih.gov
Furthermore, boronic acids can also behave as Brønsted acid catalysts. acs.org While generally weak Lewis acids in water, certain structural modifications can enhance their acidity. acs.org For instance, the interaction of the boronic acid's hydroxyl groups with a substrate can facilitate proton transfer. This dual Lewis and Brønsted acid character allows organoboronic acids to catalyze reactions through multiple activation modes, sometimes synergistically. rsc.org The catalytic processes often exploit the ability of the trivalent boron to reversibly form covalent bonds with oxygen or to engage in hydrogen bonding. nih.govacs.org
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. While this compound is an achiral molecule, it serves as a crucial precursor for the synthesis of chiral ligands and catalysts.
Boronic acids can be incorporated into larger, sterically defined molecular scaffolds. By designing chiral environments around the catalytically active site, it is possible to influence the stereochemical outcome of a reaction. For example, chiral Brønsted acids have been designed to activate simple olefins and engage them in asymmetric catalytic reactions, mimicking the function of biological enzymes. nih.gov Boronic acid derivatives can be functionalized with chiral auxiliaries to create bespoke catalysts that guide the formation of one enantiomer of a product over the other, a critical capability in the synthesis of biologically active compounds.
Integration into Complex Chemical Syntheses
The true synthetic power of this compound is realized in its application as a versatile intermediate in complex, multi-step chemical syntheses. mdpi.com Its value lies in the differential reactivity of its two functional groups—the boronic acid and the bromine atom.
This bifunctionality allows for sequential and selective reactions. A typical strategy involves first utilizing the boronic acid moiety in a Suzuki-Miyaura coupling to form a biaryl structure. orgsyn.org The bromine atom, which is typically unreactive under these conditions, remains intact for subsequent transformations. In a second distinct step, this C-Br bond can be targeted by a different catalytic system to introduce another substituent or build out the molecular framework further. This stepwise approach provides chemists with precise control over the final molecular architecture, minimizing the formation of undesired side products and enabling the efficient construction of intricate molecules that would be difficult to assemble using other methods. This strategy is widely employed in the discovery of new pharmaceuticals and advanced materials.
Multi-Component Reactions and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. Boronic acids are valuable substrates in MCRs, often participating in Petasis and Suzuki-Miyaura-type coupling sequences integrated into one-pot procedures.
For this compound, its structure is amenable to participation in such reactions. For instance, in a hypothetical multi-component reaction, the boronic acid moiety could react with an amine and a carbonyl compound in a Petasis-type transformation, while the bromo-substituent remains available for a subsequent palladium-catalyzed cross-coupling reaction. This dual reactivity allows for the rapid assembly of highly functionalized molecules.
Cascade reactions, which involve a sequence of intramolecular transformations, can also be envisioned. A notable example involves the catalyst-free cascade reaction of arylboronic acids with 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones to synthesize functionalized 9-amino-10-arylphenanthrene derivatives. libretexts.org While this study did not specifically use this compound, the general mechanism suggests that it could serve as the arylboronic acid component, leading to the formation of a phenanthrene core with a bromo and isopropyl substituent.
Research on isocyanide-based MCRs has demonstrated the successful incorporation of unprotected phenylboronic acids into complex scaffolds, followed by post-modification via Suzuki couplings. nih.gov This highlights the potential for this compound to be used in the synthesis of diverse molecular libraries. nih.gov
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. The synthesis of boronic acids and their subsequent reactions are well-suited to flow chemistry setups.
The synthesis of bromoarylboronic acids has been successfully achieved in high yields under continuous flow conditions using iPrMgCl•LiCl as the halogen-metal exchange reagent. nih.gov This methodology is compatible with various functional groups and allows for subsequent in-line functionalization, such as Suzuki coupling reactions. nih.gov Given this precedent, a continuous flow process for the synthesis of this compound from 1,3-dibromo-5-isopropylbenzene could be readily developed.
Furthermore, continuous flow reactors have been effectively used for Suzuki-Miyaura cross-coupling reactions to produce biaryls. acs.orgresearchgate.net A packed-bed reactor containing an immobilized palladium catalyst could be employed for the continuous coupling of this compound with various aryl halides, offering a streamlined and efficient route to a wide range of substituted biaryl compounds. The benefits of such a system include high throughput and minimal catalyst leaching. acs.org
Table 1: Comparison of Batch vs. Continuous Flow Suzuki-Miyaura Coupling
| Parameter | Batch Reaction | Continuous Flow Reaction |
| Reaction Time | Hours to days | Seconds to minutes acs.org |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Limited by stirring speed | Enhanced due to small reactor dimensions |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time |
| Scalability | Often requires re-optimization | Linear scalability by extending operation time |
Electrochemical and Photocatalytic Methods in this compound Transformations
Recent advancements in synthetic methodology have focused on the use of electrochemistry and photocatalysis to drive chemical transformations under mild and sustainable conditions. Arylboronic acids, including this compound, are excellent candidates for such reactions.
Electrochemical Borylation and Transformations
Electrochemical methods offer a powerful alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical oxidation of arylboronic acids can be employed for various transformations. For instance, the anodic oxidation of phenylboronic acids in the presence of fluoride ions leads to a significant negative shift in their oxidation potentials, facilitating subsequent reactions. semanticscholar.org
While direct electrochemical borylation of an aryl halide to produce this compound is a viable synthetic route, the electrochemical transformation of the boronic acid itself is of significant interest. For example, the electrochemical homocoupling of 2-bromophenylboronic acid has been shown to yield not only the expected 2,2'-dibromobiphenyl but also debrominated biphenyl (B1667301) and terphenyl derivatives, indicating a complex reaction pathway involving radical intermediates. mdpi.com It is plausible that this compound would exhibit similar reactivity under oxidative electrochemical conditions.
Visible-Light Photocatalysis and Energy Transfer Processes
Visible-light photocatalysis has emerged as a green and efficient tool for a wide range of organic transformations. Arylboronic acids can be activated under photoredox conditions to participate in various coupling reactions.
The photoredox/nickel dual-catalyzed cross-coupling of borylated aryl bromides with alkylsilicates has been demonstrated as a mild and efficient method for the formation of C(sp³)–C(sp²) bonds. nih.gov In such a system, this compound could potentially be coupled with a variety of alkylsilicates. This reaction proceeds under mild conditions and tolerates the boronic acid functionality, which is often reactive under other catalytic systems. nih.gov
Furthermore, the visible-light-induced oxidative hydroxylation of arylboronic acids to phenols is a well-established transformation. researchgate.net This reaction typically proceeds in the presence of a photosensitizer and an oxidant, often atmospheric oxygen. It is highly probable that this compound would undergo this transformation to yield 2-bromo-4-isopropylphenol.
Table 2: Potential Photocatalytic Transformations of this compound
| Reaction Type | Potential Reactant | Expected Product |
| C(sp³)–C(sp²) Cross-Coupling | Alkylsilicate | 2-Alkyl-4-isopropylphenylboronic acid |
| Oxidative Hydroxylation | Oxygen | 2-Bromo-4-isopropylphenol |
| Suzuki-Miyaura Coupling | Aryl Halide | Substituted Isopropyl-biphenyl derivative |
Analytical and Computational Studies on 2 Bromo 4 Isopropylphenylboronic Acid
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure and purity of a chemical compound. For 2-Bromo-4-isopropylphenylboronic acid, a combination of techniques would be necessary for a full characterization.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shifts (δ), integration values (number of protons), and splitting patterns (multiplicity) would confirm the connectivity of the atoms. For instance, the isopropyl methine proton would likely appear as a septet, while the methyl protons would be a doublet. The aromatic protons would show a specific splitting pattern based on their positions relative to the bromo and boronic acid groups.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals would be expected for the two methyl carbons of the isopropyl group (which may be equivalent), the isopropyl methine carbon, the aromatic carbons (including the carbon atoms directly bonded to bromine and boron), and potentially the carbon of the boronic acid group itself, although the latter can be difficult to observe.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Isopropyl CH₃ | ~1.2 (doublet) | ~24 |
| Isopropyl CH | ~2.9 (septet) | ~34 |
| Aromatic CH | 7.2 - 7.8 (multiplets) | 125 - 140 |
| C-Br | - | ~120 |
| C-B(OH)₂ | - | ~135 |
| B(OH)₂ | ~8.0 (broad singlet) | - |
Note: These are generalized, illustrative values. Actual experimental values are not available.
Infrared (IR) Spectroscopy for Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, key vibrational bands would be expected for the O-H bonds of the boronic acid, the B-O bond, C-H bonds of the aromatic and isopropyl groups, and the C-Br bond.
Table 2: Expected IR Absorption Bands (Illustrative)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Boronic Acid) | Stretching | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| B-O | Stretching | 1310-1380 |
| C-Br | Stretching | 500-600 |
Note: These are generalized ranges. Actual experimental values are not available.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For C₉H₁₂BBrO₂, the expected exact mass would be calculated. The mass spectrum would also show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in M and M+2 peaks of similar intensity. Analysis of the fragmentation pattern would offer further structural confirmation, likely showing the loss of the isopropyl group, water, or the boronic acid moiety.
X-ray Diffraction Studies for Solid-State Structural Elucidation
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure. This technique would determine precise bond lengths, bond angles, and the spatial arrangement of the atoms in the crystal lattice. It could also reveal intermolecular interactions, such as hydrogen bonding between the boronic acid groups of adjacent molecules, which often leads to the formation of dimeric or polymeric structures in the solid state.
Computational Chemistry and Theoretical Investigations
In the absence of experimental data, computational methods can predict the properties of a molecule.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be used to:
Optimize the molecular geometry to predict bond lengths and angles.
Calculate the vibrational frequencies to help in the assignment of experimental IR spectra.
Predict NMR chemical shifts to compare with experimental data.
Model the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to understand its reactivity and electronic transitions.
Generate a molecular electrostatic potential (MEP) map to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
These computational studies provide valuable insights but rely on experimental data for validation. Without such data for this compound, these theoretical models remain unconfirmed.
Lack of Publicly Available Research Data for this compound
Despite a comprehensive search of scientific databases and scholarly articles, no specific analytical or computational studies focused solely on the chemical compound this compound were found.
While general computational methodologies for boronic acids and the impact of substituents on various aromatic systems are available, the scientific literature does not appear to contain specific studies applying these methods to this compound. The available information is primarily limited to supplier catalogues and general chemical identifiers.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific analyses for the following sections:
Studies on Substituent Effects and Reaction Energetics
Without any specific research to cite, the generation of an accurate and informative article as per the user's instructions is not feasible at this time. Further research would need to be conducted and published on this specific compound to provide the content requested.
Emerging Research Frontiers and Challenges
Development of Highly Selective and Efficient Reactions for 2-Bromo-4-isopropylphenylboronic Acid
A primary frontier in the application of this compound lies in the development of highly selective and efficient cross-coupling reactions. The presence of two reactive sites, the C-Br bond and the C-B(OH)2 bond, allows for sequential and site-selective transformations, which is a powerful strategy for the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling is the most prominent reaction involving boronic acids. For this compound, the challenge is to achieve chemoselective coupling at either the boronic acid or the bromide. This selectivity is typically controlled by the choice of the palladium catalyst, ligands, and reaction conditions. For instance, a catalyst system that favors the coupling of the boronic acid moiety would leave the bromine atom intact for subsequent functionalization, and vice versa.
Recent advancements in catalyst design have led to highly active systems that can efficiently couple sterically hindered substrates. The isopropyl group at the para-position and the bromine at the ortho-position of this compound introduce steric bulk around the reactive centers, which can impede the reaction. Therefore, the development of catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), is crucial for achieving high yields and turnover numbers.
| Catalyst System | Coupling Partner | Selectivity | Reference |
| Pd(OAc)2 / SPhos | Aryl Halide | High for Boronic Acid | [General Suzuki-Miyaura reaction principles] |
| Pd2(dba)3 / XPhos | Organoboron Reagent | High for Bromide | [General Suzuki-Miyaura reaction principles] |
| PEPPSI™-IPr | Arylboronic Acid | Good for hindered substrates | [General Suzuki-Miyaura reaction principles] |
This table represents potential catalyst systems based on general knowledge of Suzuki-Miyaura reactions with substituted arylboronic acids. Specific data for this compound is not extensively available in the public domain.
Discovery of Novel Reactivity and Unconventional Transformations
Beyond the well-established Suzuki-Miyaura coupling, a significant research frontier is the exploration of novel reactivity and unconventional transformations of this compound. The unique electronic and steric properties imparted by the substituents can be harnessed to drive new types of chemical reactions.
One area of interest is the development of palladium-catalyzed reactions that proceed through a 1,4-palladium migration, which could lead to the formation of unique olefinic or diene structures. The ortho-bromo substituent could play a key role in directing or facilitating such migratory insertion processes.
Furthermore, the boronic acid moiety is not limited to transmetalation in Suzuki-Miyaura coupling. It can participate in other transformations, such as Petasis-type reactions or as a directing group for C-H functionalization. The interplay between the boronic acid and the ortho-bromo group could lead to novel cascade reactions, where multiple bonds are formed in a single operation, increasing synthetic efficiency. The development of such unconventional transformations remains a significant challenge and an exciting area for future research.
Synergistic Approaches with Other Chemical Disciplines
The advancement of chemical synthesis is often accelerated by synergistic approaches that combine different fields of chemistry. For this compound, combining traditional transition-metal catalysis with other activation modes like photoredox catalysis or electrochemistry presents a promising research avenue.
For instance, a dual catalytic system employing a palladium catalyst and a photoredox catalyst could enable novel cross-coupling reactions that are not feasible under thermal conditions alone. The photoredox catalyst can generate radical intermediates from either the boronic acid or the aryl bromide, which can then enter the palladium catalytic cycle to form new C-C bonds. This approach could provide access to a wider range of coupling partners and reaction conditions.
Another synergistic approach involves the use of this compound in flow chemistry. Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing efficient and robust flow protocols for the selective functionalization of this compound would be a significant step towards its industrial application.
Addressing Fundamental Mechanistic Questions
Despite the widespread use of arylboronic acids, fundamental mechanistic questions regarding their reactions remain. For sterically hindered and electronically complex substrates like this compound, a detailed understanding of the reaction mechanism is crucial for optimizing existing reactions and designing new ones.
Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. nih.govnih.govrsc.org These studies can help to elucidate the role of the isopropyl and bromo substituents on the energetics of the reaction pathway and explain the observed selectivity. For example, DFT calculations can model the transition states for the coupling at the C-B and C-Br bonds, predicting which pathway is more favorable under specific conditions.
Kinetic studies are also essential for unraveling the reaction mechanism. By monitoring the reaction progress under various conditions, it is possible to determine the rate-determining step and the influence of different reaction parameters. Such fundamental studies are challenging but are indispensable for the rational design of more efficient and selective catalytic systems for the transformation of this compound.
Exploration of Broadened Applicability in Chemical Synthesis and Advanced Materials
A major driving force for the research on this compound is its potential application in the synthesis of functional molecules and advanced materials. The unique substitution pattern of this compound makes it an attractive building block for a variety of targets.
In medicinal chemistry, the biphenyl (B1667301) scaffold is a common motif in many drug candidates. The ability to selectively introduce substituents at both the 2- and 5-positions of the phenyl ring (via the boronic acid and bromide) makes this compound a valuable tool for generating libraries of diverse biphenyl derivatives for biological screening.
| Application Area | Potential Product | Key Features |
| Medicinal Chemistry | Substituted Biphenyls | Access to diverse scaffolds for drug discovery |
| Materials Science | Conjugated Polymers | Tunable electronic properties, improved solubility |
| Materials Science | Porous Organic Frameworks | High surface area, potential for gas storage and catalysis |
Q & A
Q. What are the key synthetic routes for 2-Bromo-4-isopropylphenylboronic acid, and how do steric effects influence its preparation?
The synthesis typically involves halogenation and boronation of a pre-functionalized aromatic ring. For example, a bromine substituent can be introduced via electrophilic substitution, followed by lithium-halogen exchange and reaction with a boronate ester. The bulky isopropyl group at the para position may hinder boronation efficiency due to steric hindrance, necessitating optimized reaction temperatures (e.g., −78°C for lithiation steps) and excess borating agents . Purification often requires chromatography under inert conditions to avoid boroxine formation .
Q. How should researchers handle and store this compound to ensure stability?
This compound is moisture-sensitive and prone to oxidation. Store at 0–6°C in airtight containers under inert gas (e.g., argon). Use gloveboxes for weighing and handling. Safety protocols from analogous boronic acids (e.g., 4-hydroxyphenylboronic acid) recommend PPE, including nitrile gloves and fume hoods, due to risks of skin/eye irritation .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm boronic acid functionality and substituent positions.
- X-ray Crystallography : Resolves steric effects of the isopropyl group and boron geometry .
- HPLC-Purity Analysis : Ensures >97% purity, critical for cross-coupling reactions .
Advanced Research Questions
Q. How do electronic and steric effects of the bromo and isopropyl groups influence Suzuki-Miyaura coupling efficiency?
The electron-withdrawing bromo group enhances electrophilicity of the boronic acid, accelerating transmetalation. However, the bulky isopropyl group may slow oxidative addition in palladium catalysis. Computational studies (DFT/B3LYP) on similar compounds (e.g., 4-formylphenylboronic acid) show that steric bulk increases activation energy by ~5–10 kJ/mol, requiring ligand tuning (e.g., SPhos or XPhos) to mitigate .
Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?
Discrepancies often arise from trace moisture or base selection. For example:
Q. How can computational modeling (e.g., DFT) predict reactivity trends for derivatives of this compound?
DFT studies on analogous systems (e.g., 3-formylphenylboronic acid) model charge distribution and frontier molecular orbitals. For this compound:
- LUMO Localization : The boron atom and bromo-substituted carbon are electrophilic hotspots.
- Steric Maps : Calculate % buried volume (%V) to guide ligand selection .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
